4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid

Polar Surface Area Hydrogen Bonding Drug-likeness

Researchers requiring water-soluble, polar building blocks for fragment-based drug discovery often face inconsistent purity and supply. This compound is the direct solution. - High Aqueous Solubility: Negative LogP (-0.44) and high TPSA (101 Ų) ensure reliable dose-response measurements in biochemical or cell-based assays. - Optimized for Binding Exploration: With 3 H-bond donors and 6 acceptors, it is ideal for probing polar active sites and elaborating into potent leads. - Consistent Supply: ≥95% purity with quality assurance documentation, shipped ambient for immediate global delivery.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
CAS No. 436811-12-0
Cat. No. B1306259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid
CAS436811-12-0
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CCC(=O)O)C(=O)N
InChIInChI=1S/C9H14N2O4/c10-9(15)6-2-1-5-11(6)7(12)3-4-8(13)14/h6H,1-5H2,(H2,10,15)(H,13,14)
InChIKeyVMMYUYRUQLEWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric Acid Profile


4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid (CAS 436811-12-0) is a pyrrolidine-based small molecule with a molecular weight of 214.22 g/mol and the molecular formula C9H14N2O4 . It is characterized by a pyrrolidine ring substituted with a carbamoyl group and linked to a 4-oxo-butyric acid moiety . The compound is supplied as a versatile scaffold for research and development, with a typical purity specification of ≥95% .

4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric Acid vs. Generic Analogs


The presence of a 2-carbamoyl substituent on the pyrrolidine ring of 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid fundamentally alters its physicochemical properties compared to unsubstituted analogs . This substitution introduces additional hydrogen-bonding capacity and increases polar surface area, which are critical determinants of molecular recognition, solubility, and permeability in biological and material systems . Generic substitution with a simpler 4-oxo-4-(pyrrolidin-1-yl)butanoic acid scaffold, which lacks the carbamoyl group, would result in a molecule with significantly different LogP, hydrogen-bonding profile, and physical properties, potentially leading to divergent experimental outcomes .

Quantitative Differentiation from the Closest Analog


Increased Polar Surface Area

The target compound exhibits a significantly higher topological polar surface area (tPSA) compared to the non-carbamoylated analog 4-oxo-4-(pyrrolidin-1-yl)butanoic acid . This increase is due to the additional carbamoyl group, which adds two hydrogen bond donors and two acceptors to the molecular framework .

Polar Surface Area Hydrogen Bonding Drug-likeness Solubility

Lower Predicted Lipophilicity (LogP)

The 2-carbamoyl substitution on the pyrrolidine ring drastically reduces the predicted octanol-water partition coefficient (LogP) compared to the unsubstituted analog, shifting the compound from a moderately lipophilic to a highly hydrophilic state .

LogP Lipophilicity ADME Permeability

Enhanced Hydrogen Bonding Capacity

The carbamoyl group on the target compound increases the count of both hydrogen bond donors and acceptors relative to its non-carbamoylated analog. This difference provides the target compound with a greater potential to form specific, directional intermolecular interactions .

Hydrogen Bonding Molecular Recognition Crystal Engineering Enzyme Inhibition

Higher Density and Boiling Point

The addition of the polar carbamoyl group to the molecular scaffold results in a higher predicted density and a substantially elevated boiling point, which are consequences of the stronger intermolecular forces (primarily hydrogen bonding) present in the target compound .

Density Boiling Point Physical Properties Material Science

Procurement Guidance and Optimal Applications


Water-Soluble Probes and Inhibitors

The compound's high topological polar surface area (101 Ų) and negative LogP (-0.44) ensure high aqueous solubility . This property is ideal for researchers developing enzyme inhibitors, receptor ligands, or chemical probes for use in aqueous biochemical or cell-based assays, where solubility is a critical parameter for reliable dose-response measurements .

Fragment-Based Drug Discovery Scaffold

With three hydrogen bond donors and six acceptors, this compound is a versatile fragment for exploring binding interactions in polar active sites . Its compact size (MW 214) and high aqueous compatibility make it suitable for fragment-based screening, where it can be elaborated into more potent leads while maintaining favorable physicochemical properties .

Bifunctional Building Blocks and Chelating Agents

The molecule's dual functionality—a reactive 4-oxo-butyric acid terminus and a carbamoyl-pyrrolidine core—positions it as a privileged building block for constructing more complex molecules . The increased hydrogen-bonding capacity, relative to simpler analogs, can be leveraged to create multidentate ligands for metal coordination or to install multiple points of attachment for biomolecular conjugation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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